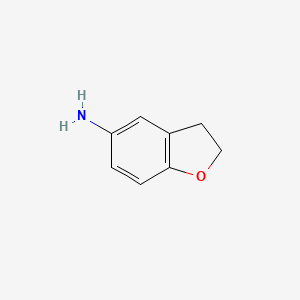
2,3-Dihydrobenzofuran-5-amine
Descripción general
Descripción
2,3-Dihydrobenzofuran-5-amine is a chemical compound that is structurally characterized by a dihydrobenzofuran backbone with an amine group at the 5-position. This structure is a common motif in various biologically active compounds and is of interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives has been explored through various methods. One approach involves the stereoselective synthesis of 5- and 6-[2,3]-dihydrobenzofuran β-amino acids, which are structurally related to aspartic acid and known benzodioxole systems . Another method includes the enantioselective synthesis of trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst for intramolecular Michael addition . Additionally, a primary amine-thiourea organocatalyzed intramolecular Michael addition has been developed to synthesize trans-dihydrobenzofurans with high yields and excellent enantioselectivities . Furthermore, the synthesis of 2-amino-2,3-dihydrobenzofurans from modified Baylis–Hillman adducts has been reported .
Molecular Structure Analysis
The molecular structure of this compound consists of a dihydrobenzofuran core with an amine group. The presence of the amine functionality allows for further chemical modifications and the formation of various analogs with different biological activities. The structural analysis of these compounds is crucial for understanding their potential interactions with biological targets .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the amine group. For instance, the amine group can participate in cyclocondensation reactions to form furo[2,3-b]pyridines . Additionally, the amine functionality can react with hydroxybutynenitriles to give difurylimines . These reactions demonstrate the versatility of the dihydrobenzofuran-5-amine scaffold in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the dihydrobenzofuran core and the amine group. For example, the 5-dibenzosuberyl group has been found useful for protecting amines, indicating the stability of the 5-amino compounds in strongly acidic media . The diversity-oriented synthesis approach has been used to prepare libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, aiming to achieve variation in physicochemical properties for potential lead-like compounds . Additionally, the synthesis of dihydrobenzofurans from arynes provides a route to generate compounds with varying properties .
Aplicaciones Científicas De Investigación
Synthesis and Analytical Properties
The synthesis and identification of various derivatives of 2,3-Dihydrobenzofuran, including 5-MAPDB (2,3-dihydrobenzofuran derivative), have been reported, utilizing methods like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. These analytical techniques play a crucial role in identifying the structural and chemical properties of such compounds (Liu et al., 2017).
Diversity-Oriented Synthesis
2,3-Dihydrobenzofuran scaffolds are central to many biologically active compounds. Efficient synthetic protocols have been developed for preparing libraries based on these scaffolds. These protocols use salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, yielding compounds with diverse physicochemical properties (Qin et al., 2017).
Enantioselective Synthesis
Enantioselective synthesis methods have been developed for trans-dihydrobenzofurans, using primary amine-thiourea organocatalysis. This approach allows for high yields and excellent enantioselectivities, which are significant for pharmaceutical and chemical applications (Lu et al., 2012).
Microwave-Assisted Synthesis
A microwave-assisted synthesis method for 3-amino-2,3-dihydrobenzofurans has been developed. This method facilitates rapid generation of analogs and explores biological activity in human carcinoma cell lines, demonstrating the potential in drug discovery (Helgren et al., 2018).
Biocatalytic Strategy
A biocatalytic strategy for synthesizing 2,3-dihydrobenzofurans with high diastereo- and enantioselectivity has been reported. This strategy uses engineered myoglobins for cyclopropanation, contributing significantly to the field of asymmetric synthesis and expanding the biocatalytic toolbox (Vargas et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-5-amine, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydrobenzofuran-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the signaling pathways associated with neurotransmitter release, thereby affecting synaptic transmission. In other cell types, it may alter gene expression patterns, leading to changes in protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit receptors by binding to their ligand-binding domains, thereby modulating downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and activity, making it an important consideration in studies involving this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMADHMYUJFMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397167 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42933-43-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-dihydrobenzofuran-5-amine (TAK-218) exert its antioxidant effects, and what are the downstream consequences?
A1: TAK-218 exhibits its antioxidant activity primarily through its potent radical scavenging capabilities. [] The compound effectively neutralizes harmful radicals like hydroxyl radicals and superoxide radicals, surpassing the efficacy of established scavengers like mannitol and dimethylsulfoxide in the case of hydroxyl radicals. [] This radical scavenging ability stems from TAK-218's capacity to donate electrons or hydrogen atoms, effectively neutralizing reactive oxygen species. This protective action inhibits lipid peroxidation, particularly within biological membranes, which is a key mechanism of cellular damage induced by oxidative stress. []
Q2: How does the distribution of TAK-218 within the lipid membrane influence its antioxidant activity compared to alpha-tocopherol?
A2: While both TAK-218 and alpha-tocopherol demonstrate robust antioxidant effects, their membrane distribution patterns lead to subtle differences in their actions. [] TAK-218 showcases superior penetration into the hydrophobic core of the lipid bilayer, allowing it to effectively scavenge radicals residing within the membrane interior. [] Conversely, alpha-tocopherol exhibits a preference for the membrane surface. [] This distinction becomes particularly significant when lipid peroxidation is initiated by lipid-soluble initiators like 2,2'-azobis-(2,4-dimethylvaleronitrile) (AMVN), where TAK-218 demonstrates superior inhibitory effects compared to alpha-tocopherol. [] This highlights the importance of membrane penetration and localization in maximizing antioxidant efficacy within biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





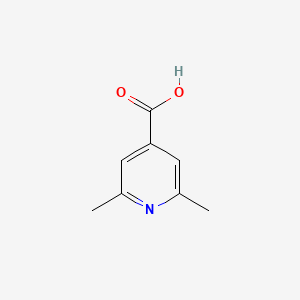




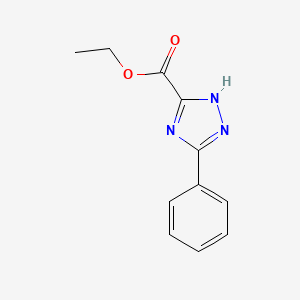
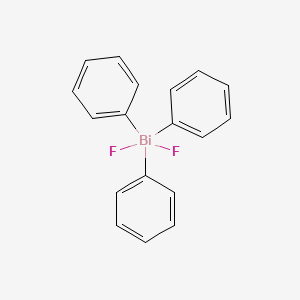

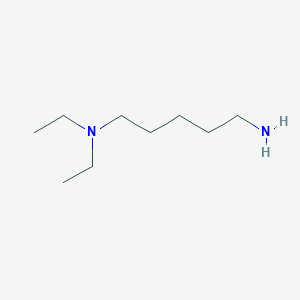

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)